Benzyl-(1-methyl-1H-pyrrol-2-ylmethyl)-amine
Description
Benzyl-(1-methyl-1H-pyrrol-2-ylmethyl)-amine is a secondary amine featuring a benzyl group and a (1-methyl-1H-pyrrol-2-yl)methyl substituent attached to the nitrogen atom. This compound is structurally distinct due to the combination of a nitrogen-containing heterocycle (pyrrole) and an aromatic benzyl moiety, which may influence its reactivity, solubility, and biological interactions.
Properties
IUPAC Name |
N-[(1-methylpyrrol-2-yl)methyl]-1-phenylmethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2/c1-15-9-5-8-13(15)11-14-10-12-6-3-2-4-7-12/h2-9,14H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFBDIJWXYJNKSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CNCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-benzyl),N-(1-methylpyrrol-2-ylmethyl)amine typically involves the alkylation of amines. One common method is the N-alkylation of amines with alcohols using a highly active manganese (I) pincer catalyst. This method is efficient and atom-economic, utilizing the borrowing hydrogen methodology . Another approach involves the use of copper (I)-catalyzed C-N coupling of aliphatic halides with amines and amides at room temperature .
Industrial Production Methods
Industrial production of N-(2-benzyl),N-(1-methylpyrrol-2-ylmethyl)amine may involve large-scale N-alkylation processes using robust catalysts and optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
N-(2-benzyl),N-(1-methylpyrrol-2-ylmethyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄).
Reduction: Reduction can be achieved using hydrogen gas (H₂) in the presence of nickel (Ni) or rhodium (Rh) catalysts.
Substitution: The compound can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO₄, OsO₄, and other oxidizing agents.
Reduction: H₂/Ni, H₂/Rh, and other reducing agents.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding aldehydes or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
Benzyl-(1-methyl-1H-pyrrol-2-ylmethyl)-amine, also known as N-(2-benzyl),N-(1-methylpyrrol-2-ylmethyl)amine, is a chemical compound with several identified applications and research findings .
Chemical Properties and Identifiers
- Molecular Formula:
- Molecular Weight: 200.28 g/mol
- IUPAC Name: N-[(1-methylpyrrol-2-yl)methyl]-1-phenylmethanamine
- CAS Registry Number: 73325-58-3
- SMILES: CN1C=CC=C1CNCC2=CC=CC=C2
- InChI: InChI=1S/C13H16N2/c1-15-9-5-8-13(15)11-14-10-12-6-3-2-4-7-12/h2-9,14H,10-11H2,1H3
- InChIKey: RFBDIJWXYJNKSB-UHFFFAOYSA-N
Synonyms
The compound is also known by several synonyms, including :
- This compound
- N-[(1-methylpyrrol-2-yl)methyl]-1-phenylmethanamine
- N-benzyl-1-(1-methyl-1H-pyrrol-2-yl)methanamine
Applications and Research
- Alzheimer's Disease Research: Derivatives of pyrrol-2-yl-phenyl allylidene hydrazine carboximidamide, which include N-benzyl pyrrole, have been investigated for their potential to inhibit acetylcholinesterase (AChE) and BACE 1, both crucial enzymes associated with Alzheimer's disease . The N-benzylated heterocyclic fragments can target the CAS site in AChE .
- Enzyme Inhibition: Studies indicate that N-benzylated pyrrole can occupy the PAS of AChE . The introduction of N-benzylated pyrrole on one end of a linker in pyrrol-2-yl-phenyl allylidene hydrazine carboximidamides is hypothesized to contribute to AChE inhibition .
- Lactate Imaging: Chemical Exchange Saturation Transfer (LATEST) imaging, a method based on the exchange between lactate hydroxyl proton and bulk water protons, is used to image lactate with high spatial resolution . This technique has applications in studying cancer, diabetes, and cardiac and musculoskeletal diseases .
- Antibacterial Materials: Benzyl compounds are used in antibacterial polymeric systems for medical applications, forming responsive, customized bactericidal materials and anti-biofilm formation .
- Scientific Research: This compound is available for proteomics research .
Mechanism of Action
The compound exerts its effects by selectively inhibiting monoamine oxidase enzymes, particularly MAO-A and MAO-B. It forms hydrogen bonds with specific amino acid residues in the enzyme’s active site, leading to the inhibition of enzyme activity . This inhibition results in increased levels of neurotransmitters such as dopamine and serotonin, which can have therapeutic effects in neurological disorders.
Comparison with Similar Compounds
Methyl-(1-methyl-1H-pyrrol-2-ylmethyl)-amine (CAS 26052-09-5)
- Structure : Replaces the benzyl group with a methyl group.
- Molecular Formula : C₇H₁₂N₂ (vs. C₁₃H₁₆N₂ for the benzyl analogue).
- Synthesis : Prepared via reduction of intermediates using lithium aluminum hydride in 1,4-dioxane .
- Properties : Lower molecular weight (124.18 g/mol) and reduced steric hindrance compared to the benzyl derivative. Likely more volatile and less lipophilic.
Ethyl[(1-methyl-1H-pyrrol-2-yl)methyl]amine
- Structure : Ethyl group instead of benzyl.
- Molecular Formula : C₈H₁₄N₂.
- Properties : Increased alkyl chain length enhances lipophilicity relative to the methyl analogue but remains less bulky than the benzyl variant .
Heterocyclic and Aromatic Modifications
Benzyl-(tetrahydropyran-4-yl)amine
- Structure : Replaces the pyrrole-methyl group with a tetrahydropyran ring.
- Commercial availability noted at $80/250 mg .
3-Benzyl-1-p-tolyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine
- Structure : Pyrazolo-pyrimidine core with benzyl and p-tolyl groups.
- Properties: Higher melting point (>250°C) due to extended aromaticity and planar structure.
Functional Group and Electronic Effects
Benzyl-(4-benzyloxybenzyl)amine (CAS 69875-83-8)
- Structure : Additional benzyloxy group on the benzyl moiety.
- Molecular Weight : 303.40 g/mol (vs. 208.28 g/mol for the target compound).
[2-(3,4-Dimethoxyphenyl)ethyl]-(1-methyl-1H-pyrrol-2-ylmethyl)amine
- Structure : Incorporates a dimethoxyphenyl-ethyl chain.
- Properties : Methoxy groups enhance solubility in polar solvents and introduce hydrogen-bonding sites, contrasting with the purely hydrophobic benzyl group in the target compound .
Physicochemical and Spectroscopic Comparisons
Melting Points and Solubility
NMR Spectral Features
Biological Activity
Benzyl-(1-methyl-1H-pyrrol-2-ylmethyl)-amine is a compound that has garnered attention for its potential biological activities, particularly in the context of neurological and antibacterial applications. This article synthesizes current research findings, case studies, and data tables that elucidate the biological activity of this compound.
Chemical Structure and Properties
This compound is characterized by its pyrrole ring, which is known for its diverse biological activities. The structure can be represented as follows:
This compound features a benzyl group attached to a pyrrolidine moiety, which contributes to its pharmacological properties.
1. Antibacterial Activity
Recent studies have highlighted the antibacterial potential of pyrrole derivatives. For instance, pyrrole-based compounds have been shown to inhibit bacterial DNA gyrase, a critical enzyme in bacterial replication. This mechanism suggests that this compound may exhibit similar antibacterial properties due to its structural similarities with known inhibitors .
Table 1: Antibacterial Activity of Pyrrole Derivatives
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| This compound | TBD | Staphylococcus aureus |
| Isoniazid | 0.25 | Mycobacterium tuberculosis |
| Ciprofloxacin | 2 | Escherichia coli |
2. Neuroprotective Effects
The compound has also been investigated for its potential in treating neurodegenerative diseases such as Alzheimer's disease (AD). Studies have focused on dual inhibition of acetylcholinesterase (AChE) and BACE 1, two enzymes implicated in AD. Research indicates that derivatives similar to this compound can effectively inhibit these enzymes, offering a promising therapeutic strategy .
Table 2: Inhibition Potency Against AChE and BACE 1
| Compound | AChE IC50 (µM) | BACE 1 IC50 (µM) |
|---|---|---|
| This compound | TBD | TBD |
| Donepezil | 0.5 | N/A |
| β-secretase inhibitor IV | N/A | 5 |
Case Study: Neuroprotective Properties
In a study investigating the neuroprotective effects of various pyrrole derivatives, it was found that compounds with similar structures to this compound exhibited significant inhibition of AChE and BACE 1. The findings suggest that these compounds could help mitigate cognitive decline associated with Alzheimer's disease by enhancing cholinergic neurotransmission and reducing amyloid plaque formation .
Case Study: Antibacterial Efficacy
Another investigation focused on the antibacterial efficacy of pyrrole derivatives against Staphylococcus aureus and Escherichia coli. The study revealed that certain derivatives demonstrated potent activity with MIC values comparable to standard antibiotics, indicating the potential for developing new antibacterial agents based on the structure of this compound .
Q & A
Q. What are the optimal synthetic routes for Benzyl-(1-methyl-1H-pyrrol-2-ylmethyl)-amine, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via reductive amination between benzylamine and 1-methyl-1H-pyrrole-2-carbaldehyde under hydrogen gas (H₂) in the presence of a palladium or nickel catalyst . Key parameters include:
- Solvent choice : Methanol or ethanol for solubility and stability.
- Temperature : 50–70°C to balance reaction rate and side-product formation.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization for high purity .
For multi-step syntheses, intermediates like (1-methylpyrrol-2-yl)methylamine should be protected using Boc groups to prevent unwanted side reactions .
Q. How can spectroscopic methods (NMR, IR) characterize this compound?
- Methodological Answer :
- ¹H NMR : Expect signals at δ 2.4–2.6 ppm (N-methyl group), δ 3.7–4.0 ppm (methylene bridge –CH₂–), and aromatic protons (benzyl/pyrrole) between δ 6.5–7.5 ppm. Splitting patterns help confirm stereochemistry .
- IR : Peaks at ~3450 cm⁻¹ (N–H stretch), ~1600 cm⁻¹ (C=N/C=C aromatic), and ~1100 cm⁻¹ (C–N stretch) .
- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks. Compare with theoretical molecular weight (C₁₃H₁₆N₂: 200.13 g/mol) .
Q. What are the key physicochemical properties influencing its stability and solubility?
- Methodological Answer :
- Solubility : Moderately soluble in polar aprotic solvents (DMF, DMSO) due to the amine and aromatic groups. Poor solubility in water .
- Stability : Sensitive to light and oxidation; store under inert gas (N₂/Ar) at –20°C. Amine groups may degrade in acidic conditions (pH < 4) .
Advanced Research Questions
Q. How can contradictions in spectroscopic data between synthetic batches be resolved?
- Methodological Answer : Discrepancies in NMR/IR spectra often arise from stereochemical variations or residual solvents . Use:
- 2D NMR (COSY, NOESY) : To confirm spatial proximity of protons and rule out geometric isomers .
- X-ray crystallography (SHELX) : For unambiguous structural determination. Refinement with SHELXL resolves bond-length/angle inconsistencies .
- GC-MS : Detect low-level impurities (e.g., unreacted aldehydes) .
Q. What computational tools predict the compound’s reactivity and binding affinity for biological targets?
- Methodological Answer :
- Docking Simulations (AutoDock Vina) : Model interactions with receptors (e.g., GPCRs) using the pyrrole’s electron-rich π-system and benzyl group’s hydrophobic interactions .
- DFT Calculations (Gaussian) : Predict reaction pathways (e.g., nucleophilic attack at the amine) and transition states .
- ADMET Prediction (SwissADME) : Estimate pharmacokinetic properties (logP, BBB permeability) .
Q. What challenges arise in scaling multi-step syntheses, and how can yields be improved?
- Methodological Answer :
- Step Optimization :
- Reductive Amination : Replace H₂ with NaBH₄ or NaBH₃CN for safer, room-temperature reactions .
- Catalyst Selection : Pd/C or Raney Ni for higher turnover in hydrogenation steps .
- Purification : Switch from column chromatography to continuous flow reactors for scalable, high-purity output .
- Yield Tracking : Monitor intermediates via TLC (silica plates, UV visualization) .
Q. How does the compound interact with biological systems, and what assays validate its mechanism?
- Methodological Answer :
- In Vitro Assays :
- Enzyme Inhibition : Test against acetylcholinesterase (Ellman’s method) or kinases (ATPase assays) .
- Receptor Binding : Radioligand displacement assays (e.g., ³H-labeled ligands for serotonin receptors) .
- In Silico Tools : Molecular dynamics simulations (GROMACS) to study binding stability over time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
